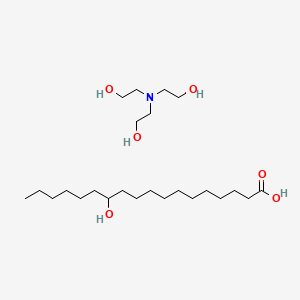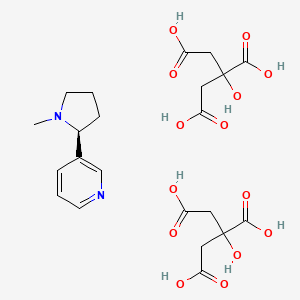
(S)-Nicotine dicitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Nicotine dicitrate is a chemical compound derived from nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and industry. The (S)-enantiomer of nicotine is known for its higher affinity for nicotinic acetylcholine receptors, making this compound a valuable compound for research and therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nicotine dicitrate typically involves the reaction of (S)-nicotine with citric acid. The process begins with the extraction of (S)-nicotine from tobacco leaves, followed by its purification. The purified (S)-nicotine is then reacted with citric acid under controlled conditions to form this compound. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the complete formation of the dicitrate salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The tobacco leaves are processed to extract nicotine, which is then subjected to enantiomeric separation to obtain the (S)-enantiomer. This (S)-nicotine is then reacted with citric acid in large reactors, followed by crystallization and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Nicotine dicitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of (S)-nicotine to its corresponding N-oxide.
Reduction: Reduction reactions can convert (S)-nicotine to dihydronicotine.
Substitution: Substitution reactions can occur at the pyridine ring of nicotine, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nicotine N-oxide
Reduction: Dihydronicotine
Substitution: Halogenated nicotine derivatives
Applications De Recherche Scientifique
(S)-Nicotine dicitrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors, which are important in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of nicotine replacement therapies and other pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of (S)-Nicotine dicitrate involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. Upon binding to these receptors, (S)-nicotine induces a conformational change that leads to the opening of ion channels, allowing the influx of sodium ions. This results in the depolarization of the neuron and the subsequent release of neurotransmitters such as dopamine. The activation of nAChRs by (S)-nicotine is associated with its stimulant and addictive properties.
Comparaison Avec Des Composés Similaires
®-Nicotine: The ®-enantiomer of nicotine, which has a lower affinity for nAChRs compared to the (S)-enantiomer.
Nicotine N-oxide: An oxidized form of nicotine with different pharmacological properties.
Dihydronicotine: A reduced form of nicotine with altered biological activity.
Uniqueness of (S)-Nicotine Dicitrate: this compound is unique due to its high affinity for nicotinic acetylcholine receptors, making it a valuable tool for studying the pharmacology of nicotine and its effects on the nervous system. Its specific interaction with nAChRs also makes it a potential candidate for therapeutic applications in neurodegenerative diseases.
Propriétés
Numéro CAS |
88660-51-9 |
|---|---|
Formule moléculaire |
C22H30N2O14 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.2C6H8O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1 |
Clé InChI |
RLNVFOZAFUJKJH-XRIOVQLTSA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


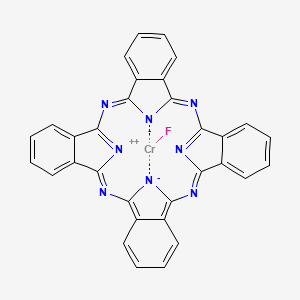
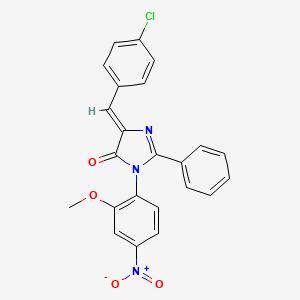
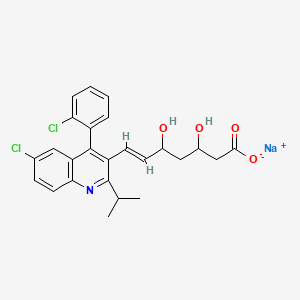
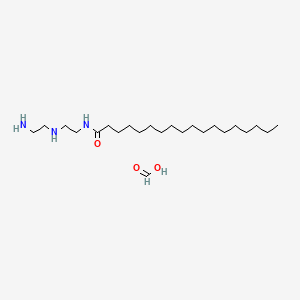
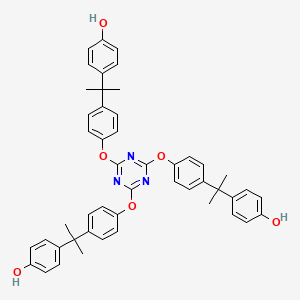
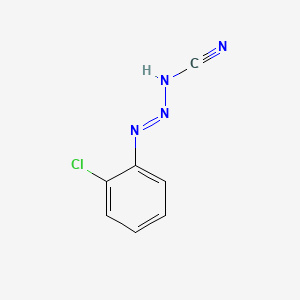
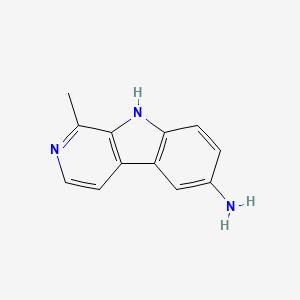


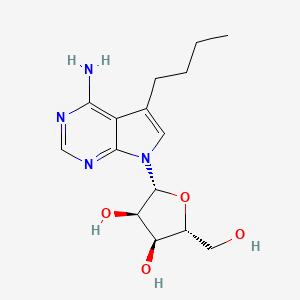
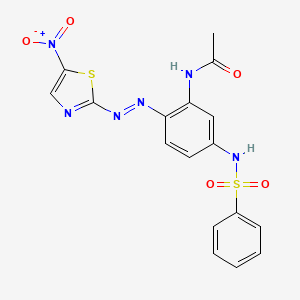
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

